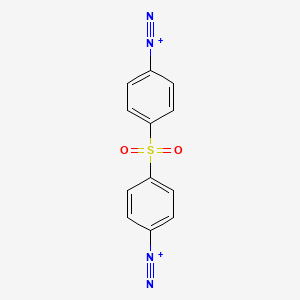

Benzenediazonium, 4,4'-sulfonylbis-

Description

General Overview of Aromatic Diazonium Compounds in Organic Chemistry Research

Aromatic diazonium salts are a class of organic compounds with the general formula Ar−N₂⁺X⁻, where 'Ar' is an aryl group and 'X⁻' is an anion. allen.in First synthesized by Peter Griess in 1858, these salts have become indispensable reagents in synthetic organic chemistry. numberanalytics.com Their significance stems from the diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas), facilitating a wide array of substitution reactions. allen.in

The process of forming these salts, known as diazotization, typically involves treating a primary aromatic amine with nitrous acid at low temperatures. unacademy.com The nitrous acid itself is usually generated in situ from sodium nitrite (B80452) and a strong mineral acid. wikipedia.org While aliphatic diazonium salts are generally unstable, their aromatic counterparts can be stabilized in solution at low temperatures (0-4 °C), allowing for their use as synthetic intermediates. unacademy.com

The versatility of aromatic diazonium salts is demonstrated by their use in introducing a variety of functional groups onto an aromatic ring, including halides, and cyano, hydroxyl, and nitro groups. unacademy.combyjus.com These transformations, which include named reactions like the Sandmeyer and Schiemann reactions, allow for the synthesis of substituted aromatic compounds that are often difficult or impossible to create through direct substitution methods. unacademy.combyjus.comwikipedia.org Beyond their role as synthetic intermediates, their most prominent industrial application is in the production of azo dyes, which are formed through a coupling reaction between a diazonium salt and an electron-rich aromatic compound like a phenol (B47542) or aniline. allen.inunacademy.com

Unique Structural Features and Electronic Characteristics of Benzenediazonium (B1195382), 4,4'-sulfonylbis-

Benzenediazonium, 4,4'-sulfonylbis- is a distinct aromatic diazonium salt characterized by a symmetrical structure. It features two benzenediazonium units linked at their para-positions by a sulfonyl (-SO₂-) bridge. vulcanchem.com The IUPAC name for this compound is 4-(4-diazoniophenyl)sulfonylbenzenediazonium. vulcanchem.com This specific arrangement imparts unique electronic characteristics.

The diazonium group itself is a powerful electron-withdrawing group. wikipedia.org In this molecule, the central sulfonyl group also acts as a strong electron-withdrawing entity, further enhancing the electrophilic nature of the two diazonium cations. vulcanchem.comtaylorfrancis.com This heightened electrophilicity makes the compound highly reactive toward nucleophiles. The sulfonyl group also contributes to the relative stability of the molecule through resonance effects. vulcanchem.com

The stability of diazonium salts is also highly dependent on the counter-anion. wikipedia.org While simple chloride salts can be dangerously explosive when isolated in a dry state, salts with non-nucleophilic anions like tetrafluoroborate (B81430) (BF₄⁻) are significantly more stable and can often be isolated and handled as solids. wikipedia.orgwikipedia.org Benzenediazonium, 4,4'-sulfonylbis- is typically handled as a salt, and its properties are influenced by the accompanying anion.

Table 1: Physicochemical Properties of Benzenediazonium, 4,4'-sulfonylbis-

| Property | Value/Description | Source |

| IUPAC Name | 4-(4-diazoniophenyl)sulfonylbenzenediazonium | vulcanchem.com |

| Molecular Formula | C₁₂H₈N₄O₂S²⁺ | vulcanchem.com |

| Molecular Weight | 272.28 g/mol | vulcanchem.com |

| Appearance | Yellow crystalline solid | vulcanchem.comsmolecule.com |

| Solubility | Soluble in water | vulcanchem.comsmolecule.com |

| Stability | Stable under cold conditions; decomposes at elevated temperatures. | vulcanchem.com |

Foundational Research Areas and Interdisciplinary Significance

The primary and most established application of Benzenediazonium, 4,4'-sulfonylbis- is as an intermediate in the synthesis of azo dyes. smolecule.com Its bifunctional nature, with two reactive diazonium groups, allows it to act as a cross-linking agent or to form complex, larger dye molecules. The coupling reaction with various aromatic compounds leads to the formation of azo bonds (-N=N-), which are responsible for the vibrant colors of these dyes. unacademy.com

In the broader field of organic synthesis, this compound serves as a valuable building block for creating complex, symmetrical molecules. smolecule.com The diazonium groups can be replaced through various reactions, such as the Sandmeyer reaction, to introduce halides or other functionalities at specific positions on the dual-ring structure. smolecule.com

The inherent reactivity of diazonium salts also positions them as key reagents in more advanced chemical transformations. Research on related functionalized benzenediazonium salts has shown their utility in modern transition metal-catalyzed cross-coupling reactions, such as the Heck-Matsuda, Sonogashira, and Suzuki protocols. acs.orggoogle.com These methods are fundamental for creating specific carbon-carbon and carbon-heteroatom bonds, demonstrating the potential for compounds like Benzenediazonium, 4,4'-sulfonylbis- to be used in the synthesis of novel materials for fields such as materials science and biomedicine. google.com

Structure

3D Structure

Properties

CAS No. |

25222-68-8 |

|---|---|

Molecular Formula |

C12H8N4O2S+2 |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

4-(4-diazoniophenyl)sulfonylbenzenediazonium |

InChI |

InChI=1S/C12H8N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8H/q+2 |

InChI Key |

DGBIJOBOTQQWBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)C2=CC=C(C=C2)[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzenediazonium, 4,4 Sulfonylbis

Classical Diazotization Protocols for Aromatic Amines

The foundational method for synthesizing diazonium salts is the diazotization of primary aromatic amines. pharmacyinfoline.comnih.gov This reaction, first discovered by Peter Griess in 1858, typically involves treating a primary aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. pharmacyinfoline.com Since nitrous acid is unstable, it is almost always generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with the strong acid. pharmacyinfoline.comnih.gov

Key parameters for a successful diazotization include:

Low Temperatures: The reaction is typically carried out at low temperatures, generally between 0-5°C, to prevent the decomposition of the often-unstable diazonium salt. scirea.orgnih.gov

Acidic Medium: A strong acidic environment is crucial for the formation of the nitrosonium ion (NO⁺), the electrophilic species that attacks the amino group, and to prevent premature coupling reactions. pharmacyinfoline.comnih.gov

Stoichiometry: Careful control of the molar ratios of the amine, sodium nitrite, and acid is essential for high yields and to minimize side reactions. An excess of nitrous acid is often used to ensure complete diazotization, with the excess being quenched at the end of the reaction. nih.gov

The mechanism involves the formation of dinitrogen trioxide (N₂O₃) from nitrous acid, which then acts as the nitrosating agent. The primary amine attacks the nitrosating agent, and after a series of proton transfers and elimination of water, the diazonium ion is formed. nih.gov

Specific Synthesis Routes for Bis-Diazonium Compounds Incorporating a Sulfonyl Bridge

The synthesis of Benzenediazonium (B1195382), 4,4'-sulfonylbis- involves the diazotization of both primary amino groups of its precursor, 4,4'-sulfonyldianiline, also known as dapsone (B1669823). pharmacyinfoline.comresearchgate.netnih.gov This process, a bis-diazotization, presents unique challenges compared to the mono-diazotization of simpler aromatic amines.

The reaction for the formation of Benzenediazonium, 4,4'-sulfonylbis- chloride can be written as: [4-(NH₂)C₆H₄]₂SO₂ + 2NaNO₂ + 4HCl → [4-(N₂⁺Cl⁻)C₆H₄]₂SO₂ + 2NaCl + 4H₂O

Controlling the reaction to achieve complete bis-diazotization without significant decomposition or side-product formation is critical. Research into the diazotization of dapsone has highlighted both aqueous and non-aqueous methods. While classical aqueous diazotization in the presence of hydrochloric or sulfuric acid is common, controlling the reaction to selectively produce the mono- or bis-diazotized product can be difficult. scirea.org

Non-aqueous diazotization methods have been explored to gain better control over the reaction. For instance, using reagents like isoamyl nitrite in an organic solvent can offer a more controlled diazotization of diamino compounds. scirea.org

In Situ Generation and Isolation Strategies for Stabilized Benzenediazonium, 4,4'-sulfonylbis- Salts

Due to the inherent instability of many diazonium salts, they are often generated in situ and used immediately in subsequent reactions, such as azo coupling. nih.gov This approach avoids the need for isolation and handling of potentially explosive compounds. For Benzenediazonium, 4,4'-sulfonylbis-, its in situ generation would be followed directly by reaction with a coupling agent to form a bis-azo compound. researchgate.netmiracosta.edu

More advanced strategies for the controlled in situ generation of diazonium ions involve the use of stable precursors. One such method employs triazabutadienes, which are bench-stable compounds that can release a diazonium ion under specific conditions, such as a change in pH or upon UV exposure. researchgate.netnih.gov This allows for the generation of the highly reactive diazonium ion under mild, biologically compatible conditions, avoiding the harsh acidic environment of classical diazotization.

Influence of Counterions on Synthetic Accessibility and Stability of Benzenediazonium, 4,4'-sulfonylbis-

The choice of the counterion (X⁻ in Ar-N₂⁺X⁻) has a profound impact on the stability, solubility, and synthetic utility of diazonium salts. google.com While chloride (Cl⁻) is a common counterion resulting from the use of hydrochloric acid in diazotization, it often leads to less stable and potentially explosive diazonium salts. pharmacyinfoline.comunion.edu

For enhanced stability and to facilitate isolation, alternative counterions are frequently employed. google.com The most common stabilizing counterions include:

Tetrafluoroborate (B81430) (BF₄⁻): Diazonium tetrafluoroborates are often significantly more stable than their chloride counterparts. union.edu They can typically be isolated as crystalline solids that can be handled with greater safety. google.comnih.govrsc.org The Schiemann reaction, which uses tetrafluoroborate salts to synthesize aryl fluorides, is a classic example of their utility.

Hexafluorophosphate (B91526) (PF₆⁻): Similar to tetrafluoroborates, hexafluorophosphate salts also exhibit enhanced stability. pharmacyinfoline.com

Tosylate (TsO⁻): Arenediazonium tosylates are another class of relatively stable and isolable diazonium salts. researchgate.net

Zinc Chloride Double Salts: As mentioned previously, bis-diazonium salts can be precipitated and stabilized by forming a double salt with zinc chloride, such as [Ar(N₂)₂]²⁺[ZnCl₄]²⁻. mdpi.com

The increased stability of salts with counterions like BF₄⁻ is attributed to the non-nucleophilic and non-basic nature of these anions, which reduces the rate of decomposition of the diazonium cation.

The following table summarizes the influence of different counterions on the properties of diazonium salts:

| Counterion | Formula | Common Source | Stability of Diazonium Salt |

| Chloride | Cl⁻ | Hydrochloric Acid | Generally low, often used in situ |

| Sulfate (B86663) | SO₄²⁻ | Sulfuric Acid | Moderate, can be used in situ |

| Tetrafluoroborate | BF₄⁻ | Tetrafluoroboric Acid | High, often isolable as a solid |

| Hexafluorophosphate | PF₆⁻ | Hexafluorophosphoric Acid | High, similar to tetrafluoroborate |

| Tosylate | TsO⁻ | p-Toluenesulfonic Acid | Good, can be isolated |

| Zinc Chloride (double salt) | [ZnCl₄]²⁻ | Zinc Chloride | Used for precipitation and stabilization |

Reactivity and Mechanistic Pathways of Benzenediazonium, 4,4 Sulfonylbis

Dediazoniation Mechanisms of the Bis-Diazonium System

The loss of dinitrogen (N₂) from a diazonium salt, known as dediazoniation, is a thermodynamically favorable process due to the formation of the very stable N₂ molecule. libretexts.org This transformation can proceed through two primary mechanistic routes: homolytic cleavage, which generates radical species, and heterolytic cleavage, which forms cationic intermediates. The prevailing pathway is influenced by reaction conditions such as solvent, temperature, and the presence of catalysts or light. nih.govarkat-usa.org

Homolytic cleavage of the C-N bond in the diazonium ion results in the formation of an aryl radical and a nitrogen molecule. This process is often initiated by a single-electron transfer (SET) from a reducing agent, such as a metal cation (e.g., Cu⁺) or through photochemical means. nih.govwikipedia.orgyoutube.com

The general mechanism for a metal-catalyzed homolytic cleavage is as follows:

Single-Electron Transfer (SET): A one-electron reducing agent, typically a copper(I) salt, donates an electron to the diazonium ion.

Dediazoniation: The resulting unstable diazo radical rapidly fragments, releasing a stable nitrogen molecule (N₂) and forming an aryl radical.

Radical Propagation/Termination: The aryl radical can then proceed to react with other species in the medium, for instance, by abstracting an atom from the solvent or a present nucleophile. In catalyzed reactions like the Sandmeyer reaction, the aryl radical reacts with a ligand from the oxidized copper(II) species, regenerating the copper(I) catalyst. wikipedia.orgyoutube.com

For Benzenediazonium (B1195382), 4,4'-sulfonylbis-, this pathway would generate a diradical species, 4,4'-sulfonylbis(phenyl radical), which can engage in further reactions at both radical centers. The generation of aryl radicals from diazonium salts is a cornerstone of reactions like the Sandmeyer reaction, which allows for the introduction of various substituents onto the aromatic ring. byjus.com Recent studies have also demonstrated that visible light can mediate the generation of aryl radicals from arenediazonium salts without the need for a catalyst, proceeding through the formation of charge-transfer complexes. arkat-usa.org

In the absence of a suitable reducing agent or under specific solvolytic conditions, the C-N bond can cleave heterolytically. In this pathway, the nitrogen molecule departs with the bonding pair of electrons, generating a highly unstable and reactive aryl cation. libretexts.org

This process is generally less common than the radical pathway for standard diazonium salts because of the high energy of the resulting aryl cation. However, the exceptional stability of dinitrogen as a leaving group makes this pathway accessible under certain conditions, such as heating in a non-nucleophilic solvent. libretexts.org The photolysis of arylazosulfones, which are derivatives of diazonium salts, can selectively generate aryl cations when irradiated with UVA light, in contrast to the aryl radicals formed under visible light. nih.gov

For Benzenediazonium, 4,4'-sulfonylbis-, heterolytic cleavage would produce a dicationic species. The powerful electron-withdrawing sulfonyl group would further destabilize the adjacent positive charges, making this pathway less favorable compared to the homolytic route unless under forcing conditions. The resulting aryl cation is extremely electrophilic and will react rapidly with any available nucleophile, including the solvent. wikipedia.org

Azo Coupling Reactions Involving Benzenediazonium, 4,4'-sulfonylbis-

Azo coupling is a quintessential reaction of diazonium salts, forming the basis for the synthesis of a vast array of azo dyes. unb.canih.gov In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline, in a classic electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgnih.gov

The mechanism of azo coupling involves the attack of the electron-rich coupling component on the terminal nitrogen of the diazonium ion. nih.gov The reactivity of the diazonium salt as an electrophile is enhanced by electron-withdrawing groups on the aromatic ring. Consequently, the sulfonyl group in Benzenediazonium, 4,4'-sulfonylbis- significantly activates both diazonium moieties toward electrophilic attack.

The reaction is highly pH-dependent. With phenols, the reaction is typically carried out in mildly alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion. With anilines, the reaction is performed in mildly acidic conditions to prevent the deactivation of the diazonium ion while ensuring a sufficient concentration of the free amine to act as the nucleophile. nih.gov The substitution typically occurs at the para-position of the activated ring unless it is already occupied, in which case ortho-substitution is observed. nih.gov

A study on the reactions of a synthetic peptide with 4-chlorobenzenediazonium revealed that histidine and tyrosine residues are the primary sites of modification, highlighting the reaction's specificity for activated aromatic systems. nih.gov

The bifunctional nature of Benzenediazonium, 4,4'-sulfonylbis- makes it an excellent building block for the synthesis of bisazo and polyazo dyes. researchgate.netijprs.comekb.eg By reacting the tetrazotized compound with two equivalents of a coupling agent, symmetrical bisazo dyes are formed. If two different coupling agents are used in a stepwise manner, asymmetrical dyes can be synthesized.

A series of bisazo reactive dyes have been synthesized by coupling tetrazotized 4,4'-diaminodiphenylsulphone with various cyanurated coupling components. researchgate.netijprs.com These dyes have shown applicability in dyeing natural fibers like silk, wool, and cotton. researchgate.net The general scheme involves the tetrazotization of 4,4'-diaminodiphenyl sulfone followed by coupling with a suitable component, such as Chicago acid. researchgate.net

| Dye | Coupling Component | Yield (%) |

| D1 | Cyanurated H-acid | 75 |

| D2 | Cyanurated Chicago acid | 85 |

| D3 | Cyanurated Gamma acid | 72 |

| D4 | Cyanurated J-acid | 78 |

| D5 | Cyanurated N-Methyl-J-acid | 74 |

Table 1: Synthesis of bisazo reactive dyes from tetrazotized 4,4'-diaminodiphenylsulphone and various cyanurated coupling components. The yields demonstrate the efficiency of the azo coupling reaction for producing these larger dye structures. Data sourced from Patel, L.A., et al. (2015). researchgate.netijprs.com

Nucleophilic Substitution Reactions at the Diazonium Centers

The diazonium group (-N₂⁺) is one of the best leaving groups in organic chemistry, readily departing as dinitrogen gas. This facilitates the substitution of the diazonium group by a wide range of nucleophiles. libretexts.org These reactions significantly broaden the synthetic utility of aromatic amines, as they can be converted into a variety of functional groups that are not easily introduced by other means. libretexts.org

When these substitutions are catalyzed by copper(I) salts, they are known as Sandmeyer reactions. wikipedia.orgbyjus.com Common nucleophiles used in Sandmeyer reactions include Cl⁻, Br⁻, and CN⁻, which are introduced using CuCl, CuBr, and CuCN, respectively. wikipedia.orgmasterorganicchemistry.com The mechanism is generally accepted to proceed via the homolytic pathway, involving an initial single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical. wikipedia.orgyoutube.com

Other nucleophiles can also displace the diazonium group without copper catalysis, although sometimes requiring heat. For example, treatment with potassium iodide (KI) yields aryl iodides, and heating with water produces phenols. masterorganicchemistry.com Fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

For Benzenediazonium, 4,4'-sulfonylbis-, these reactions can be applied to replace both diazonium groups, providing a route to symmetrically disubstituted diphenyl sulfones.

| Reagent | Product Functional Group | Common Name of Reaction |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | - |

| H₂O, Heat | -OH (Hydroxy) | - |

| HBF₄, Heat | -F (Fluoro) | Balz-Schiemann Reaction |

| H₃PO₂ | -H (Reductive deamination) | - |

Table 2: Common nucleophilic substitution reactions of aryl diazonium salts, which are applicable to Benzenediazonium, 4,4'-sulfonylbis- to replace the diazonium functions. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Reduction Reactions of the Benzenediazonium, 4,4'-sulfonylbis- Moieties

The reduction of the diazonium groups in Benzenediazonium, 4,4'-sulfonylbis- can proceed through different pathways, yielding a range of products depending on the reducing agent and reaction conditions. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups or for the formation of C-H bonds in place of the diazonium group.

Mild reducing agents are known to convert aryldiazonium salts into the corresponding hydrazine (B178648) derivatives. For instance, the reduction of benzenediazonium chloride with sodium sulfite (B76179) or stannous chloride is a known method for the preparation of phenylhydrazine. While specific studies on Benzenediazonium, 4,4'-sulfonylbis- are not extensively detailed in the provided search results, the general reactivity of diazonium salts suggests that it would undergo a similar transformation. The reaction with sodium sulfite likely proceeds via the formation of a diazosulfonate intermediate, which is then further reduced to the hydrazine.

A proposed reaction scheme for the reduction of Benzenediazonium, 4,4'-sulfonylbis- with a mild reducing agent like sodium bisulfite would involve the initial formation of a diazosulfonate adduct at each diazonium group, followed by reduction to yield 4,4'-hydrazinodiphenyl sulfone.

| Reducing Agent | Proposed Product | Reaction Conditions |

| Sodium Bisulfite (NaHSO₃) | 4,4'-Hydrazinodiphenyl sulfone | Mild conditions, aqueous solution |

| Stannous Chloride (SnCl₂) | 4,4'-Hydrazinodiphenyl sulfone | Acidic medium |

| Zinc Dust (Zn) | 4,4'-Hydrazinodiphenyl sulfone | Neutral or acidic medium |

It is important to note that the bifunctional nature of Benzenediazonium, 4,4'-sulfonylbis- could lead to the formation of polymeric side products, especially if the reduction conditions are not carefully controlled.

Electrochemical Behavior and Electron Transfer Processes

The electrochemical reduction of aryldiazonium salts has been a subject of significant interest, primarily due to its application in the modification of electrode surfaces. The general mechanism involves the transfer of electrons from the electrode to the diazonium cation, leading to the formation of highly reactive aryl radicals.

Studies on the electrochemical reduction of phenyl-bis-diazonium cations have shown that the process is multi-stepped. The initial step is a one-electron reduction of one of the diazonium groups to form a radical cation intermediate. This radical can then undergo further reactions, including the reduction of the second diazonium group.

The electrochemical reduction of phenyldiazonium and phenyl-bis-diazonium cations on mercury drop and platinum cathodes has been shown to be a multistep process. researchgate.net The primarily formed radicals can engage in various secondary reactions, leading to species that absorb in the UV-VIS region. researchgate.net These products are often the result of the recombination of two azophenyl or azophenyl and phenyl radicals, which originate from the one- or two-electron reduction of the initial or subsequently formed cations. researchgate.net

Cyclic voltammetry studies of aryldiazonium salts typically show an irreversible reduction peak corresponding to the formation of the aryl radical and the release of nitrogen gas. For a bis-diazonium salt like Benzenediazonium, 4,4'-sulfonylbis-, one would expect to observe two distinct reduction waves, corresponding to the sequential reduction of the two diazonium groups. The potential at which these reductions occur would be influenced by the electron-withdrawing nature of the sulfonyl group and the charge of the intermediate species.

While specific cyclic voltammetry data for Benzenediazonium, 4,4'-sulfonylbis- is not available in the provided search results, the general characteristics can be inferred from studies on similar compounds. For example, the cyclic voltammogram of 4-nitrobenzenediazonium (B87018) in acidic media shows a broad, irreversible reduction wave on the first scan, which disappears on subsequent scans due to the formation of a blocking organic layer on the electrode surface. researchgate.net A similar behavior would be anticipated for Benzenediazonium, 4,4'-sulfonylbis-, with the added complexity of the two reducible groups.

The electron transfer process is central to the electrochemical behavior. The initial electron transfer is typically the rate-determining step, leading to the formation of the aryl radical. The fate of this radical depends on the reaction conditions and the nature of the electrode surface. It can abstract a hydrogen atom, react with the solvent, or, in the case of surface modification, form a covalent bond with the electrode. For a bis-diazonium species, intramolecular reactions or polymerization on the electrode surface are also possibilities.

| Electrochemical Technique | Observed Phenomena | Inferred Mechanistic Details |

| Cyclic Voltammetry (CV) | Expected to show two irreversible reduction peaks. | Sequential one-electron transfer to each diazonium group, forming radical intermediates. Passivation of the electrode surface after initial scans. |

| Polarography | A multi-step reduction wave is expected. | Indicates the involvement of multiple electron transfer steps and intermediate species. |

The study of the electrochemical behavior of Benzenediazonium, 4,4'-sulfonylbis- is crucial for its application in areas such as the development of novel polymers, surface coatings, and sensing platforms.

Kinetic and Thermodynamic Investigations of Benzenediazonium, 4,4 Sulfonylbis Reactions

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can significantly influence the rate and mechanism of diazonium salt reactions. The stability of the transition state and the resulting aryl cation intermediate is affected by the polarity and nucleophilicity of the solvent. In polar, non-nucleophilic solvents, the decomposition is likely to proceed via a heterolytic pathway, forming an aryl cation. In more nucleophilic solvents, the solvent may directly participate in the displacement of the nitrogen group.

Influence of pH and Ionic Strength on Reactivity

The stability of aryldiazonium salts is markedly influenced by the pH of the solution. In acidic solutions, they are generally more stable. As the pH increases, diazonium ions can enter into equilibria with diazohydroxides and diazotates, which can be less stable or lead to different reaction pathways, such as coupling reactions. For reactions of Benzenediazonium (B1195382), 4,4'-sulfonylbis-, maintaining a low pH would likely be crucial for studying its decomposition in isolation.

Ionic strength can also affect reaction rates in solution through the primary salt effect. This effect is particularly noticeable for reactions between ions. Since the decomposition of a diazonium salt involves a charged reactant, changes in the ionic strength of the medium could alter the activity coefficients of the reactant and the transition state, thereby influencing the observed rate constant.

Substituent Effects and Electronic Perturbations on Reaction Rates

The nature of the substituents on the aromatic ring has a profound effect on the reactivity of aryldiazonium salts. Electron-withdrawing groups generally increase the stability of the diazonium salt by delocalizing the positive charge, making the C-N bond stronger and the decomposition slower. libretexts.org Conversely, electron-donating groups tend to decrease stability and accelerate decomposition.

In the case of Benzenediazonium, 4,4'-sulfonylbis-, the sulfonyl group (-SO₂-) is a strong electron-withdrawing group. This group deactivates both benzene (B151609) rings towards electrophilic attack and would be expected to significantly stabilize the diazonium salt. msu.edu This enhanced stability is a known characteristic of diazonium salts containing such groups. smolecule.com A quantitative study would likely involve comparing the decomposition rate of Benzenediazonium, 4,4'-sulfonylbis- with that of unsubstituted benzenediazonium chloride and other substituted analogs to quantify the stabilizing effect of the sulfonyl bridge.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Benzenediazonium, 4,4'-sulfonylbis- |

| Nitrogen |

| Benzenediazonium chloride |

| Benzenediazonium fluoroborate |

| Diazohydroxides |

Advanced Spectroscopic and Computational Analysis of Benzenediazonium, 4,4 Sulfonylbis

Vibrational Spectroscopy for Structural Characterization (FT-IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For Benzenediazonium (B1195382), 4,4'-sulfonylbis-, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about its structural framework.

The most characteristic vibration is the diazonium (N≡N) triple bond stretch. In aromatic diazonium salts, this mode gives rise to a strong and sharp absorption band in the FT-IR spectrum, typically located in the 2200–2300 cm⁻¹ region. The disappearance of the N≡N stretching frequency at approximately 2280 cm⁻¹ is a clear indicator of the compound undergoing a chemical transformation where the diazonium group is lost researchgate.net. In similar compounds like 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430), this N≡N stretching vibration is observed at 2310 cm⁻¹ in the Raman spectrum researchgate.net.

The sulfonyl group (SO₂) also presents distinct vibrational signatures. Based on Density Functional Theory (DFT) calculations on the parent compound diphenylsulfone, the asymmetric and symmetric SO₂ stretching modes are predicted to be strong features in the vibrational spectra researchgate.net. These are typically found around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The IR spectrum of the related 4,4'-sulfonyldibenzoic acid confirms the presence of strong absorptions associated with the sulfonyl group in this region nist.gov. Furthermore, the C-S stretch is expected around 300 cm⁻¹ researchgate.net.

Raman spectroscopy is particularly effective for detecting the N=N stretching vibration in azo compounds that may be formed from coupling reactions of the diazonium salt mdpi.com.

A summary of the principal expected vibrational frequencies is presented below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Diazonium (N≡N) Stretch | 2280 - 2310 | FT-IR, Raman | researchgate.netresearchgate.net |

| Asymmetric SO₂ Stretch | ~1325 | FT-IR, Raman | researchgate.net |

| Symmetric SO₂ Stretch | ~1160 | FT-IR, Raman | researchgate.net |

| C-S Asymmetric Stretch | ~300 | Raman | researchgate.net |

| Ring Deformations | 600 - 1600 | FT-IR, Raman | researchgate.net |

Electronic Spectroscopy for Electronic Transitions and Reaction Monitoring (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of Benzenediazonium, 4,4'-sulfonylbis- is expected to be dominated by absorptions arising from its constituent chromophores: the benzene (B151609) rings, the sulfonyl group, and the diazonium groups.

The benzene rings give rise to characteristic π→π* transitions. In substituted benzenes, these typically result in a primary band around 200-230 nm and a secondary, less intense band around 260-280 nm researchgate.net. The presence of the strongly electron-withdrawing sulfonyl (-SO₂-) and diazonium (-N₂⁺) groups, which are in conjugation with the aromatic rings, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect).

Additionally, transitions involving the non-bonding electrons (n-electrons) on the oxygen atoms of the sulfonyl group and the nitrogen atoms of the diazonium group can occur. These n→π* transitions are typically of lower intensity compared to π→π* transitions and would appear at longer wavelengths rsc.org. The progress of coupling reactions can be monitored using UV-Vis spectroscopy by observing the disappearance of the diazonium salt's absorption bands and the appearance of new, often colorful, bands associated with the resulting azo-compound product researchgate.net.

| Transition Type | Chromophore | Expected λmax Region (nm) | Reference |

| π→π | Phenyl Rings, Diazonium Groups | 230 - 300 | researchgate.netrsc.org |

| n→π | Sulfonyl Group, Diazonium Group | > 300 | rsc.org |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise molecular structure in solution. Due to the high degree of symmetry in Benzenediazonium, 4,4'-sulfonylbis- (approximating C₂ᵥ symmetry), its ¹H and ¹³C NMR spectra are expected to be relatively simple.

¹H NMR: The two benzene rings are chemically equivalent. Within each ring, the protons ortho to the sulfonyl group are equivalent, as are the protons meta to the sulfonyl group (and ortho to the diazonium group). This arrangement should produce a classic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. Both the sulfonyl and diazonium groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield to between δ 7.5 and δ 8.5 ppm rsc.org.

¹³C NMR: The symmetry of the molecule predicts only four signals in the ¹³C NMR spectrum. These correspond to:

The ipso-carbon atom bonded to the sulfonyl group.

The carbon atoms ortho to the sulfonyl group.

The carbon atoms meta to the sulfonyl group (ortho to the diazonium group).

The ipso-carbon atom bonded to the diazonium group. All signals are expected in the aromatic region (δ 120-150 ppm), with the carbons directly attached to the electron-withdrawing sulfonyl and diazonium groups being the most deshielded rsc.org.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / System | Notes | Reference |

| ¹H | 7.5 - 8.5 | AA'BB' (2 Doublets) | Protons are deshielded by electron-withdrawing SO₂ and N₂⁺ groups. | rsc.org |

| ¹³C | 120 - 150 | 4 distinct signals | Reflects the molecular symmetry. | rsc.org |

Electron Paramagnetic Resonance for Detection of Radical Intermediates (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. The parent compound, Benzenediazonium, 4,4'-sulfonylbis-, is a diamagnetic species with all electrons paired. Therefore, it is EPR-silent and does not produce a spectrum.

However, the true utility of EPR spectroscopy in the context of this compound lies in studying its reaction mechanisms. Arenediazonium salts are well-known precursors to aryl radicals, which are formed via homolytic cleavage of the C-N bond, often initiated by heat, light, or a one-electron reductant (e.g., Cu(I) in the Sandmeyer reaction). This process liberates nitrogen gas (N₂) and generates a highly reactive aryl radical intermediate.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound theoretical insights into the molecular properties of Benzenediazonium, 4,4'-sulfonylbis-, complementing experimental data.

DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311G**) can predict the molecule's minimum energy conformation researchgate.net. Based on calculations for the parent diphenylsulfone, the geometry around the sulfur atom is expected to be tetrahedral. The C-S-C bond angle is predicted to be approximately 105°, and the O-S-O angle around 120° researchgate.net. The two phenyl rings are not coplanar but adopt a twisted, propeller-like conformation. The C-N≡N functionality is expected to be nearly linear. These calculations provide a precise three-dimensional model of the molecule, including key bond lengths and angles that are difficult to obtain experimentally for such a reactive species.

| Parameter | Predicted Value | Basis of Prediction | Reference |

| C-S-C Bond Angle | ~105° | DFT (B3LYP/6-311G) on diphenylsulfone | researchgate.net |

| O-S-O Bond Angle | ~120° | DFT (B3LYP/6-311G) on diphenylsulfone | researchgate.net |

| S-O Bond Length | ~1.45 Å | DFT (B3LYP/6-311G) on diphenylsulfone | researchgate.net |

| C-S Bond Length | ~1.78 Å | DFT (B3LYP/6-311G) on diphenylsulfone | researchgate.net |

| C-N≡N Geometry | ~Linear | General structure of diazonium salts |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For Benzenediazonium, 4,4'-sulfonylbis-, DFT calculations can map the electron density of these orbitals nih.govnih.gov.

HOMO: The HOMO is expected to be primarily localized on the π-systems of the two benzene rings. This represents the region most susceptible to electrophilic attack and the most likely source of electrons in a reaction.

LUMO: The LUMO is predicted to have significant electron density on the two strongly electron-withdrawing diazonium groups (-N₂⁺) and the sulfonyl bridge. This region represents the most likely site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity mdpi.com. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of two potent electron-withdrawing diazonium groups suggests that Benzenediazonium, 4,4'-sulfonylbis- would have a relatively small energy gap, consistent with its high reactivity.

| Orbital | Predicted Localization | Role in Reactivity | Reference |

| HOMO | π-system of the benzene rings | Electron donor; site of electrophilic attack | nih.govnih.gov |

| LUMO | Diazonium (-N₂⁺) and sulfonyl (-SO₂) groups | Electron acceptor; site of nucleophilic attack | nih.govnih.gov |

| ΔE Gap | Relatively small | Indicates high chemical reactivity | mdpi.com |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms of diazonium compounds. For Benzenediazonium, 4,4'-sulfonylbis-, theoretical modeling, particularly using Density Functional Theory (DFT), is essential for mapping out the potential energy surfaces of its reactions, such as thermal decomposition or coupling reactions.

Reaction pathway modeling for the decomposition of a diazonium salt like Benzenediazonium, 4,4'-sulfonylbis- typically investigates the heterolytic and homolytic cleavage of the C-N bond. In the heterolytic pathway, the dinitrogen molecule departs, leaving behind an aryl cation. In the homolytic pathway, a radical cleavage occurs, forming an aryl radical and a nitrogen radical. DFT calculations can determine the activation energies for these pathways, providing insight into the reaction kinetics and the conditions that favor one mechanism over the other. The sulfonyl group, being strongly electron-withdrawing, is expected to significantly influence the stability of the intermediates and transition states.

Transition state (TS) characterization is a critical component of this modeling. By locating the transition state structures on the potential energy surface, key geometric parameters such as bond lengths and angles at the point of maximum energy along the reaction coordinate can be determined. For instance, in the dediazoniation of Benzenediazonium, 4,4'-sulfonylbis-, the C-N bond would be significantly elongated in the transition state compared to the ground state. The vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Due to the absence of specific published research data on the reaction pathway modeling and transition state characterization of Benzenediazonium, 4,4'-sulfonylbis-, a hypothetical data table is presented below to illustrate the type of information that would be generated from such computational studies.

Hypothetical Transition State Analysis for the Decomposition of a Diazonium Moiety in Benzenediazonium, 4,4'-sulfonylbis-

| Parameter | Ground State | Transition State (Heterolytic) | Transition State (Homolytic) |

| C-N Bond Length (Å) | 1.40 | 1.85 | 1.75 |

| N≡N Bond Length (Å) | 1.10 | 1.11 | 1.12 |

| C-S-C Bond Angle (°) | 105.0 | 105.2 | 105.1 |

| Activation Energy (kcal/mol) | - | 25.3 | 35.8 |

| Imaginary Frequency (cm⁻¹) | None | -350 (C-N stretch) | -420 (C-N stretch) |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. For a flexible molecule like Benzenediazonium, 4,4'-sulfonylbis-, MD simulations are invaluable for understanding its conformational landscape and how it interacts with other molecules, such as solvents or reactants.

Conformational analysis through MD simulations involves tracking the torsional angles of the molecule over the course of the simulation. The central C-S-C bond and the C-C bonds within the phenyl rings allow for a range of possible spatial arrangements of the two diazonium-substituted phenyl groups. By running simulations for nanoseconds or longer, a representative ensemble of conformations can be generated. Analysis of this ensemble can reveal the most populated (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its reactivity and its packing in the solid state.

MD simulations are also a powerful tool for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the sulfonyl oxygens and water molecules, as well as the solvation structure around the charged diazonium groups. In the solid state, MD simulations can be used to model the crystal packing and calculate the lattice energy. The primary intermolecular interactions expected for Benzenediazonium, 4,4'-sulfonylbis- would include electrostatic interactions due to the charged diazonium groups and the polar sulfonyl group, as well as potential π-π stacking between the benzene rings.

Hypothetical Results from a 100 ns MD Simulation of Benzenediazonium, 4,4'-sulfonylbis- in Water

| Property | Average Value | Description |

| C-S-C Bond Angle (°) | 104.8 ± 2.5 | Shows the flexibility around the central sulfur atom. |

| Dihedral Angle (C-C-S-C) (°) | 85 ± 15 | Indicates a twisted conformation as the most stable in solution. |

| Solvent Accessible Surface Area (Ų) | 450 ± 20 | Represents the average exposed surface area of the molecule to the solvent. |

| Radial Distribution Function g(r) for Diazonium N and Water O | Peak at 2.8 Å | Suggests a well-defined first solvation shell around the diazonium groups. |

| Intermolecular Interaction Energy (kcal/mol) | -15.5 | Represents the average interaction energy between the solute and solvent molecules. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Research Applications in Functional Materials and Surface Science Utilizing Benzenediazonium, 4,4 Sulfonylbis

Polymer Synthesis and Macromolecular Architecture Control

The bifunctional nature of Benzenediazonium (B1195382), 4,4'-sulfonylbis- makes it a compelling monomer and initiator in various polymerization reactions, enabling the creation of complex macromolecular architectures.

Radical Polymerization Initiation and Chain Growth

Benzenediazonium salts, in general, can serve as sources of aryl radicals, which can initiate radical polymerization. libretexts.org The thermal or photochemical decomposition of the diazonium group leads to the formation of a highly reactive aryl radical and the release of nitrogen gas. This aryl radical can then add to a vinyl monomer, initiating a polymer chain.

In the context of Benzenediazonium, 4,4'-sulfonylbis-, its two diazonium groups offer the potential for initiating two separate polymer chains, leading to the formation of telechelic polymers or acting as a crosslinking agent. The stability of the resulting radicals and the rate of initiation are crucial factors in controlling the polymerization process. itu.edu.tr While specific studies focusing solely on Benzenediazonium, 4,4'-sulfonylbis- as a radical initiator are not extensively detailed in the provided search results, the general principles of diazonium salt-initiated polymerization provide a strong basis for its potential in this area. cmu.eduresearchgate.net

Formation of Conjugated Polymers and Networks

The aromatic nature of Benzenediazonium, 4,4'-sulfonylbis- makes it a suitable building block for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them useful in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comnih.gov

The synthesis of such polymers often involves cross-coupling reactions, such as Suzuki or Stille couplings, where the diazonium groups can be replaced with other functional groups to build the polymer chain. mdpi.comrsc.org The sulfonyl group in the 4,4'-sulfonylbis- structure can influence the electronic properties of the resulting polymer, potentially enhancing its performance in electronic devices. The bifunctionality of the molecule allows for the creation of crosslinked conjugated polymer networks, which can offer improved thermal and mechanical stability compared to their linear counterparts.

| Polymer Type | Synthesis Method | Potential Application |

| Linear Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Stille) | Organic electronics (OLEDs, OPVs) |

| Crosslinked Conjugated Networks | Polycondensation reactions | Thermally stable electronic materials |

Grafting to Pre-formed Polymer Backbones

The reactivity of the diazonium groups in Benzenediazonium, 4,4'-sulfonylbis- allows for its use in grafting reactions to modify the surfaces of pre-formed polymers. This process involves the generation of aryl radicals from the diazonium salt, which then covalently bond to the polymer backbone. This technique can be used to introduce specific functionalities to a polymer, altering its surface properties such as hydrophilicity, biocompatibility, or conductivity.

Surface Functionalization and Covalent Grafting Methodologies

The ability of diazonium salts to form strong, covalent bonds with a variety of substrates makes them ideal candidates for surface modification. nih.govresearchgate.net Benzenediazonium, 4,4'-sulfonylbis-, with its two reactive sites, offers unique possibilities for creating robust and functional surface layers. The general mechanism involves the reduction of the diazonium salt to an aryl radical, which then attacks the substrate to form a covalent bond. researchgate.net

Modification of Carbon-Based Materials (e.g., Carbon Nanotubes, Graphene)

The functionalization of carbon-based materials like carbon nanotubes (CNTs) and graphene is crucial for improving their processability and tailoring their properties for specific applications. beilstein-journals.orgnsf.govnih.gov Diazonium chemistry provides a powerful method for covalently attaching molecules to the surface of these materials. researchgate.netnsf.gov

The reaction of Benzenediazonium, 4,4'-sulfonylbis- with CNTs or graphene would result in the grafting of bis-aryl sulfone moieties onto their surfaces. This bifunctional grafting could lead to the crosslinking of individual nanotubes or graphene sheets, forming a robust network. Such modifications can enhance the mechanical properties of the resulting composite materials and improve their dispersion in various solvents. Furthermore, the introduction of the sulfonyl group can alter the electronic properties of the carbon nanomaterials. nsf.gov

| Carbon Material | Functionalization Outcome | Potential Benefit |

| Carbon Nanotubes (CNTs) | Covalent grafting of bis-aryl sulfone groups, potential for crosslinking. | Enhanced mechanical strength of CNT-based composites. |

| Graphene | Surface modification with sulfonyl-containing aryl groups. | Tailored electronic properties, improved dispersibility. nsf.gov |

Functionalization of Metallic and Semiconducting Substrates

Diazonium salts can be used to modify the surfaces of a wide range of metallic and semiconducting materials. labpartnering.orgnih.govresearchgate.net This functionalization is achieved through the electrochemical or spontaneous reduction of the diazonium salt at the substrate surface, leading to the formation of a covalently bound organic layer.

The use of Benzenediazonium, 4,4'-sulfonylbis- allows for the creation of a bifunctional surface layer. For instance, one diazonium group could attach to the substrate, leaving the other available for further chemical reactions. This "post-functionalization" capability is highly valuable for creating complex surface architectures, such as those required for biosensors or molecular electronics. labpartnering.org The sulfonyl group can also play a role in the electronic communication between the substrate and any subsequently attached molecules. The ability to form self-assembled monolayers on various surfaces is a key advantage of this approach. researchgate.net

| Substrate Type | Functionalization Approach | Key Advantage |

| Metallic (e.g., Gold, Copper) | Electrochemical or spontaneous reduction of the diazonium salt. | Formation of robust, covalently bound organic layers. nih.govresearchgate.net |

| Semiconducting (e.g., Silicon) | Bias-assisted assembly or spontaneous reaction. | Creation of bifunctional surfaces for further modification. labpartnering.org |

Preparation of Self-Assembled Monolayers (SAMs) via Diazonium Chemistry

There is no specific information available in the surveyed literature regarding the use of Benzenediazonium, 4,4'-sulfonylbis- for the preparation of self-assembled monolayers. While diazonium chemistry is a known method for surface grafting, studies detailing the reaction conditions, monolayer characteristics, and surface properties for this specific compound are absent.

Fabrication of Functional Coatings and Thin Films

Similarly, research detailing the fabrication of functional coatings and thin films using Benzenediazonium, 4,4'-sulfonylbis- could not be located. The bifunctional nature of this molecule, with two diazonium groups, theoretically allows for the formation of cross-linked or layered structures, which could be advantageous in creating robust coatings. However, without experimental data, any discussion of the properties and performance of such coatings remains speculative.

Material Development for Electrochemical Systems and Sensors

The modification of electrode surfaces with diazonium salts is a common strategy in the development of electrochemical sensors. The sulfonyl group and the potential for creating a stable, covalently bound layer make Benzenediazonium, 4,4'-sulfonylbis- a theoretically interesting candidate for such applications. Nevertheless, there are no specific studies that report on the electrochemical behavior of surfaces modified with this compound or its application in the fabrication of sensors for specific analytes.

Analytical Techniques for the Characterization and Quantification of Benzenediazonium, 4,4 Sulfonylbis

Chromatographic Methods for Separation and Identification of Reaction Components (HPLC, GC)

Chromatographic techniques are essential for separating the target diazonium salt from starting materials, intermediates, and degradation products in a reaction mixture. High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic method for the analysis of diazonium salts, while Gas Chromatography (GC) is used in a more limited capacity, typically involving pyrolysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is considered one of the most useful techniques for the analysis of diazonium compounds due to its ability to separate non-volatile and thermally labile molecules in solution at ambient temperatures. shu.ac.uk For Benzenediazonium (B1195382), 4,4'-sulfonylbis-, a reversed-phase HPLC (RP-HPLC) method is typically employed. This allows for the separation of the polar diazonium salt from less polar decomposition products or unreacted starting materials.

Key components of an HPLC method for this compound would include:

Stationary Phase: A C8 or C18 silica-based column is common for separating aromatic compounds. A YMC-Triart C8 column has been successfully used for the quantitative determination of the related compound 4-amino benzene (B151609) sulphonamide. wu.ac.th

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol (B129727) or acetonitrile (B52724) is often required to achieve adequate separation of complex mixtures. nih.gov For related sulfonated aromatic compounds, the addition of a salt such as sodium sulfate (B86663) to the mobile phase has been shown to improve separation selectivity and peak shape for ionic and polar compounds. researchgate.net

Detection: A Photo-Diode Array (PDA) or UV-Vis detector is highly effective, as diazonium salts exhibit strong absorbance in the UV region. shu.ac.ukwu.ac.th A detection wavelength can be selected at the absorbance maximum of the diazonium group to ensure high sensitivity and selectivity. This also allows for the simultaneous monitoring of other components in the reaction mixture.

Table 1: Illustrative HPLC Parameters for Diazonium Salt Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard columns. wu.ac.th |

| Detector | PDA or UV-Vis at 265 nm | For sensitive detection and quantification of aromatic compounds. wu.ac.th |

| Column Temp. | 25 °C | To ensure reproducible retention times. wu.ac.th |

Gas Chromatography (GC)

Direct analysis of diazonium salts like Benzenediazonium, 4,4'-sulfonylbis- by GC is generally not feasible because they are non-volatile and thermally unstable, often decomposing or exploding at the high temperatures used in the GC injector. researchgate.net However, Pyrolysis-Gas Chromatography (Py-GC) offers a viable alternative. acs.org In this technique, the diazonium salt is intentionally and rapidly heated to a specific temperature, causing it to decompose into stable, volatile fragments that can be separated and identified by the GC. The primary decomposition product is nitrogen gas (N₂), and the other fragments provide structural information about the original molecule. acs.org

While this method is advantageous for minimizing the dangers associated with bulk heating of explosive compounds, it analyzes the degradation products rather than the intact molecule. acs.org Therefore, it is primarily used for identification and for investigating thermal decomposition pathways rather than for quantifying the parent diazonium salt in a mixture. researchgate.netacs.org

Spectrophotometric Methods for Quantitative Analysis and Kinetic Studies

UV-Visible spectrophotometry is a straightforward and powerful tool for the quantitative analysis of Benzenediazonium, 4,4'-sulfonylbis- and for studying its reaction kinetics. shu.ac.uk The method relies on the strong ultraviolet absorption of the diazonium group and the aromatic rings.

For quantitative analysis, a calibration curve is first established by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of the diazonium salt in an unknown sample can then be determined by measuring its absorbance and applying Beer's Law. This technique is valuable for determining the yield of a diazotization reaction.

Spectrophotometry is particularly well-suited for kinetic studies, such as monitoring the rate of decomposition of the diazonium salt. shu.ac.uk As the compound decomposes, the diazonium group is eliminated, leading to a decrease in the absorbance at its characteristic λ_max. By monitoring this change in absorbance over time, the reaction rate can be determined. Similarly, the formation of a colored product, such as an azo dye from a coupling reaction, can be monitored by measuring the increase in absorbance at the λ_max of the product. rsc.orgnih.gov

Table 2: Application of Spectrophotometry in Diazonium Salt Analysis

| Application | Methodology | Information Gained |

|---|---|---|

| Quantitative Analysis | Measurement of absorbance at λ_max and use of a calibration curve. | Concentration of the diazonium salt in solution. |

| Kinetic Studies (Decomposition) | Monitoring the decrease in absorbance at the diazonium salt's λ_max over time. | Rate of decomposition, half-life, and stability under various conditions. shu.ac.uk |

| Kinetic Studies (Coupling) | Monitoring the increase in absorbance at the azo product's λ_max over time. | Rate of formation of the coupling product. |

Gas Evolution Measurement for Decomposition Rate Determination

A classic and highly specific method for analyzing diazonium salts is the measurement of evolved nitrogen gas during decomposition. acs.org The thermal or photolytic decomposition of one mole of a diazonium salt liberates one mole of nitrogen gas (N₂). libretexts.org

Ar-N₂⁺ → Ar⁺ + N₂(g)

This stoichiometry provides a direct way to quantify the amount of diazonium salt present or to measure its rate of decomposition. The technique, often called gasometry, involves placing the diazonium salt solution in a sealed reaction vessel connected to a gas burette or a pressure transducer. acs.org As the decomposition proceeds, the volume or pressure of the evolved nitrogen is measured over time.

While gasometric methods can be highly accurate and precise, they are often more tedious and time-consuming than spectroscopic or chromatographic methods. acs.org However, they are invaluable for calibrating other methods and for fundamental studies of decomposition kinetics where a direct physical measurement of the reaction progress is desired. researchgate.net The data obtained can be used to calculate the rate constant and activation energy for the decomposition reaction. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of Benzenediazonium, 4,4'-sulfonylbis- and for elucidating its structure through fragmentation analysis. Due to the thermal instability of the compound, the choice of ionization technique and sample introduction method is critical.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing the intact diazonium ion. researchgate.net The sample is first separated by HPLC and then introduced directly into the mass spectrometer. Electrospray ionization (ESI) is an ideal soft ionization technique for this purpose, as it can generate ions from solution-phase molecules with minimal fragmentation, allowing for the detection of the parent molecular ion. This provides unambiguous confirmation of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for the intact molecule but can be used to analyze its decomposition or pyrolysis products. researchgate.net The mass spectrum of a related compound, Benzene, 1,1'-sulfonylbis[4-chloro-, is available and shows fragments corresponding to the chlorophenylsulfonyl group and its subsequent fragmentations, which can provide a model for the expected fragmentation of the sulfonylbis- structure. nist.gov

Tandem Mass Spectrometry (MS/MS) can provide further structural details. In this technique, the parent ion of Benzenediazonium, 4,4'-sulfonylbis- is selected and then fragmented by collision-induced dissociation. The resulting fragment ions are analyzed to build a picture of the molecule's structure. Expected fragmentation pathways would include the loss of N₂ and cleavages around the central sulfonyl group. An MS2 spectrum for the related compound 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol] shows characteristic fragmentation of the sulfonylbis-phenol backbone, which can help predict the fragmentation of the target compound. massbank.eu

Table 3: Mass Spectrometry Data for Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Information Source |

|---|---|---|---|

| Benzenediazonium, 4-(aminosulfonyl)-, chloride | C₆H₆ClN₃O₂S | 219.65 | PubChem CID: 12236586 nih.gov |

| Benzenediazonium, 4-sulfo-, tetrafluoroborate (B81430) | C₆H₅BF₄N₂O₃S | 271.99 | PubChem CID: 160616 nih.gov |

Compound Index

Q & A

Q. What are the established synthetic routes for Benzenediazonium, 4,4'-sulfonylbis- derivatives, and what purification methods ensure high yield and purity?

The compound is typically synthesized via sulfonation and diazotization. For example, diphenyl sulfone derivatives can be prepared by condensing benzene with sulfuric acid, followed by nitration using HNO₃/H₂SO₄ to introduce nitro groups. Reduction of nitro intermediates (e.g., with Sn/HCl) yields amine derivatives like Dapsone (4,4'-diaminodiphenyl sulfone). Purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which analytical techniques are most effective for characterizing Benzenediazonium, 4,4'-sulfonylbis- derivatives?

Key methods include:

- NMR Spectroscopy : To confirm sulfonyl and aromatic proton environments (e.g., ¹H NMR δ 7.8–8.2 ppm for sulfonyl-linked phenyl groups).

- IR Spectroscopy : Sulfonyl (S=O) stretches appear at ~1150–1300 cm⁻¹.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., m/z 304.272 for 4,4′-sulfonyldibenzoate) .

Q. How does the sulfonyl group influence the thermal stability of Benzenediazonium, 4,4'-sulfonylbis- derivatives?

The sulfonyl group enhances thermal stability due to strong S=O bonds and rigid aromatic stacking. Thermogravimetric analysis (TGA) of derivatives like 4,4'-sulfonyldibenzoic acid shows decomposition temperatures >250°C. Stability under hydrolytic conditions (e.g., in acidic/basic media) should be tested via accelerated aging studies .

Q. What are the primary research applications of Benzenediazonium, 4,4'-sulfonylbis- derivatives?

- Materials Science : As electron-transport layers in OLEDs (e.g., DMAC-DPS in phosphorescent devices) due to high triplet energy levels .

- Pharmaceuticals : Dapsone derivatives are studied for antimicrobial and anti-inflammatory activity, requiring SAR analysis of substituents on the phenyl rings .

Advanced Research Questions

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved?

Discrepancies often stem from:

- Reaction Conditions : Nitration efficiency varies with HNO₃ concentration (e.g., fuming vs. dilute HNO₃).

- Purification Methods : Column chromatography vs. recrystallization may isolate different polymorphs. Mitigate by standardizing protocols (e.g., controlled temperature during diazotization) and validating purity via HPLC .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating para positions for nucleophilic attack. For example, 4,4'-sulfonylbis(benzenethiol) undergoes thiol-disulfide exchange under oxidative conditions, confirmed by tracking S–S bond formation via Raman spectroscopy .

Q. What challenges arise in detecting and quantifying positional isomers in Benzenediazonium, 4,4'-sulfonylbis- derivatives?

Isomers (e.g., 3,3' vs. 4,4' substitution) may co-elute in HPLC. Advanced separation techniques, such as UPLC with a C18 column and acetonitrile/water gradient, coupled with tandem MS, improve resolution. DFT calculations predict retention times to guide method development .

Q. What safety protocols are critical when handling Benzenediazonium, 4,4'-sulfonylbis- salts?

Diazonium salts are shock-sensitive and thermally unstable. Key precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.